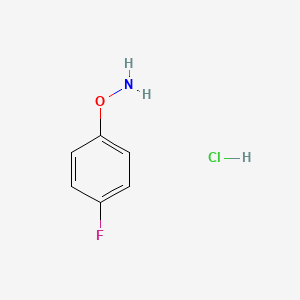
Ethylhexyl methoxycrylene
Descripción general
Descripción
Ethylhexyl Methoxycrylene is a UV absorber and stabilizing ingredient for sunscreen actives . It enhances UV protection, making it an anti-aging ingredient . It also helps stabilize antioxidants such as vitamin A (retinol) and can be used as a solvent to enhance formulary texture . It is described as a viscous yellow liquid in its raw material form .
Molecular Structure Analysis
Ethylhexyl Methoxycrylene has a molecular formula of C25H29NO3, an average mass of 391.503 Da, and a monoisotopic mass of 391.214752 Da .Chemical Reactions Analysis
Ethylhexyl Methoxycrylene is known to improve the photostability of UV filters . It has been found to be effective in preserving the effectiveness of UV filters by interacting with both the singlet and triplet states .Physical And Chemical Properties Analysis
Ethylhexyl Methoxycrylene is a viscous yellow liquid in its raw material form . It has a molecular formula of C25H29NO3, an average mass of 391.503 Da, and a monoisotopic mass of 391.214752 Da .Aplicaciones Científicas De Investigación
1. Photostabilization and UV Absorption
Ethylhexyl methoxycrylene (EHMCR) has been studied for its role in photostabilization and UV absorption. Kikuchi et al. (2013) investigated the excited states of EHMCR through UV absorption, fluorescence, phosphorescence, and electron paramagnetic resonance (EPR) spectra, demonstrating its efficacy as a UV absorber. This research indicated that EHMCR exhibits lower energy levels in its singlet and triplet states compared to other photolabile compounds, contributing to its photostability due to the 3ππ* character in the triplet state (Kikuchi, Hata, Kumasaka, Nanbu, & Yagi, 2013).
2. Enhancement of Photostability in Cosmetics
In cosmetics, EHMCR has been identified as a new photostabilizer that acts by quenching the singlet excited state of UV filters, setting a new standard for the photostabilization of avobenzone, particularly in the presence of octyl methoxycinnamate (Bonda, Pavlovic, Hanson, & Bardeen, 2010). Additionally, Bonda and Zhang (2011) explored the photostabilization of retinol and retinyl palmitate by EHMCR, finding that it effectively protects these retinoids against photodegradation, preserving their concentrations in formulations (Bonda & Zhang, 2011).
3. Protection of Antioxidants from UV Degradation
EHMCR has also been used in the protection of antioxidants like trans-resveratrol from UV-induced degradation. Bonda, Zhang, and Pavlovic (2011) demonstrated that the presence of EHMCR minimizes the effects of UV exposure on trans-resveratrol, thereby preserving its antioxidant activity and bioavailability (Bonda, Zhang, & Pavlovic, 2011).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO3/c1-4-6-10-19(5-2)18-29-25(27)23(17-26)24(20-11-8-7-9-12-20)21-13-15-22(28-3)16-14-21/h7-9,11-16,19H,4-6,10,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJCJDLRJVDSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70915314 | |
| Record name | 2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ethylhexyl methoxycrylene is a photostabilizer with exceptionally low singlet (S1) and triplet (T1) energy states. Given these properties, ethylhexyl methoxycrylene is capable of draining the singlet excited state reservoir of UV radiation excited molecules of various sunscreen agents. This action used to be considered impossible because molecules stay in the singlet excited state for a very short period of time - often as short as 13 one-thousandths of a billionth of a second. Ethylhexyl methoxycrylene, however, is a singlet quencher that dramatically reduces the flow of energy to the triplet escited state reservoir. As it quenches the singlet excited state, molecules do not have the chance to get to the triplet excited state reservoir and largely return to the ground state where they can continue functioning. In fact, this mechanism of action of ethylhexyl methoxycrylene is considered as being able to return UV filters to their ground states without absorbing sunlight. Ultimately, because ethylhexyl methoxycrylene can work so quickly, it allows manufacturers to formulate products with combinations of sunscreen ingredients that used to be considered too photo-unstable to be effective. Moreover, ethylhexyl methoxycrylene is easily emulsified, and is suitable for use in lotions, creams, sprays, sticks, and gel formulations. | |
| Record name | Ethylhexyl methoxycrylene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Ethylhexyl methoxycrylene | |
CAS RN |
947753-66-4 | |
| Record name | Ethylhexyl methoxycrylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947753-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylhexyl methoxycrylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947753664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylhexyl methoxycrylene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11226 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Ethylhexyl 2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70915314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethylhexyl-2-cyano-3-(4-methoxyphenyl)-3-phenylprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLHEXYL METHOXYCRYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3KFG6Q5X8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



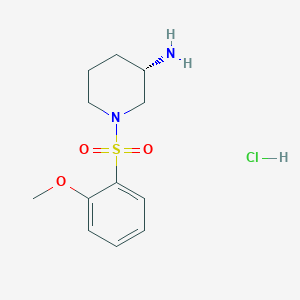
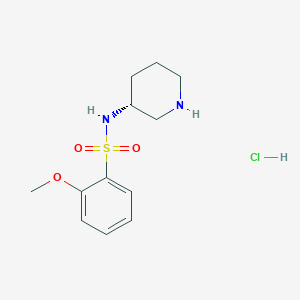
![6-Bromo-2-cyclopropylmethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B3313893.png)

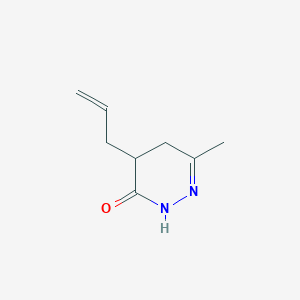
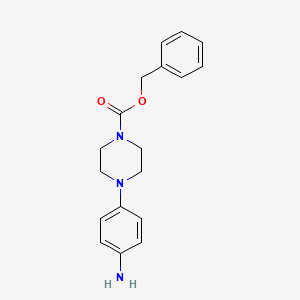
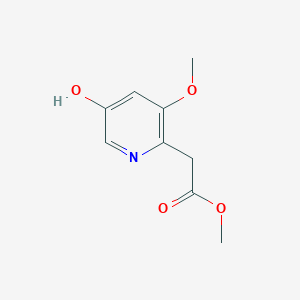
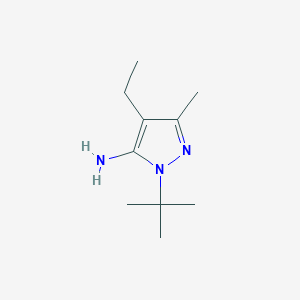
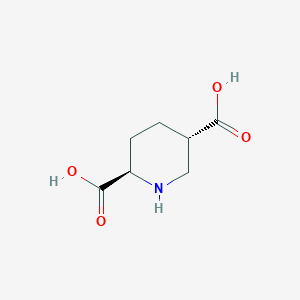
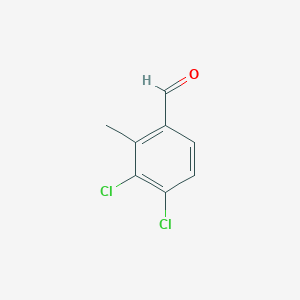

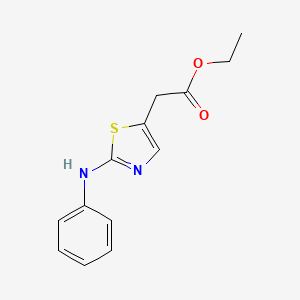
![Thiazolo[5,4-b]pyridin-6-amine](/img/structure/B3313957.png)
